molecular formula C22H21ClN4O3 B12867046 Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate

Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate

Cat. No.: B12867046
M. Wt: 424.9 g/mol
InChI Key: MRSMCYRNBQGZPF-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a diazepine ring, along with various substituents such as a chlorophenyl group, a methoxy group, and an ethyl acetate moiety. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazolo Ring: This step involves the cyclization of appropriate precursors to form the triazolo ring. Common reagents used in this step include hydrazine derivatives and aldehydes under acidic or basic conditions.

    Formation of the Diazepine Ring: The triazolo ring is then fused with a diazepine ring through a series of condensation reactions. This step often requires the use of strong acids or bases as catalysts.

    Introduction of Substituents: The chlorophenyl, methoxy, and ethyl acetate groups are introduced through various substitution reactions. These reactions typically involve the use of halogenated precursors and nucleophiles under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The molecular pathways involved include modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate can be compared with other benzodiazepine derivatives, such as:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Alprazolam: Commonly used for the treatment of anxiety and panic disorders.

    Lorazepam: Used for its sedative and anxiolytic effects.

The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, which may offer distinct therapeutic advantages over other benzodiazepines.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

ethyl 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate

InChI

InChI=1S/C22H21ClN4O3/c1-4-30-20(28)12-18-22-26-25-13(2)27(22)19-10-9-16(29-3)11-17(19)21(24-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3/t18-/m0/s1

InChI Key

MRSMCYRNBQGZPF-SFHVURJKSA-N

Isomeric SMILES

CCOC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CCOC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.